Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzofuran moiety, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled through an acylation reaction. The final esterification step involves the reaction of the carboxylic acid derivative with isobutyl alcohol under acidic conditions to form the ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated benzofuran derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Isobutyl 2-{[(5-hydroxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-ethyl-1,3-thiazole-5-carboxylate
Uniqueness
Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both benzofuran and thiazole rings provides a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C20H22N2O5S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-methylpropyl 2-[[2-(5-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H22N2O5S/c1-11(2)9-27-19(24)18-12(3)21-20(28-18)22-17(23)7-13-10-26-16-6-5-14(25-4)8-15(13)16/h5-6,8,10-11H,7,9H2,1-4H3,(H,21,22,23) |
InChI Key |
BACPTGZKBSAWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=COC3=C2C=C(C=C3)OC)C(=O)OCC(C)C |
Origin of Product |
United States |
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